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Compound of Interest

Compound Name:
Tert-butyl 2-oxopyrrolidine-1-

carboxylate

Cat. No.: B125022 Get Quote

An In-Depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate: Physicochemical

Properties, Synthesis, and Analytical Characterization

Executive Summary
Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly known as N-Boc-2-pyrrolidinone, is a

pivotal heterocyclic building block in modern organic synthesis. Its structure, which features a

five-membered lactam ring protected by a tert-butoxycarbonyl (Boc) group, renders it an

exceptionally versatile intermediate for the synthesis of complex nitrogen-containing molecules.

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals. It details the compound's core physicochemical properties,

provides a validated synthetic protocol with mechanistic insights, and outlines a rigorous, multi-

technique approach to its analytical characterization, ensuring its suitability for high-stakes

applications such as pharmaceutical development.

Introduction: The Strategic Importance of N-Boc-2-
pyrrolidinone
In the landscape of medicinal chemistry, the pyrrolidinone scaffold is a privileged structure,

appearing in a multitude of biologically active compounds. The strategic introduction of a Boc

protecting group onto the nitrogen atom of 2-pyrrolidinone yields Tert-butyl 2-oxopyrrolidine-
1-carboxylate, a stable, yet readily deprotected, intermediate. The Boc group's primary
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function is to deactivate the lactam nitrogen, preventing its participation in undesired side

reactions and enabling chemists to perform selective modifications on other parts of a

molecule. Its widespread use stems from the group's stability in a wide range of reaction

conditions and its clean, quantitative removal under mild acidic conditions, a critical feature in

multi-step synthetic campaigns.

Diagram 1: Chemical Structure of Tert-butyl 2-oxopyrrolidine-1-carboxylate
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Caption: Structure of N-Boc-2-pyrrolidinone.

Physicochemical and Handling Data
A thorough understanding of a compound's physical properties is foundational to its successful

application in research and development. The properties of N-Boc-2-pyrrolidinone are dictated

by the interplay between the polar lactam core and the bulky, nonpolar tert-butyl group.

Table 1: Key Physicochemical Properties
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Property Value Source(s)

Molecular Weight 185.22 g/mol [1]

Molecular Formula C₉H₁₅NO₃ [1]

CAS Number 85909-08-6

Appearance
Colorless to light yellow liquid

or low-melting solid
[1]

Density 1.086 g/mL at 25 °C

Boiling Point 100-105 °C at 0.5 mmHg

Flash Point 113 °C (closed cup) [1]

Refractive Index n20/D 1.466

Solubility

Soluble in most organic

solvents (e.g., CH₂Cl₂, EtOAc,

THF).

Expert Insights on Handling and Storage
Commercial suppliers note that Tert-butyl 2-oxopyrrolidine-1-carboxylate is sensitive to air

and heat and recommend refrigerated storage under an inert atmosphere (e.g., argon or

nitrogen).[1] This precaution is warranted due to the potential for slow hydrolysis of the

carbamate under atmospheric moisture, especially if acidic or basic impurities are present. For

long-term storage, maintaining temperatures between 0-10°C is advised to preserve its high

purity, which is typically assessed by HPLC.[1]

Synthesis and Mechanistic Rationale
The most direct and common synthesis of N-Boc-2-pyrrolidinone involves the N-acylation of 2-

pyrrolidinone using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. The reaction is

typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).

Mechanism: The reaction proceeds via the nucleophilic attack of DMAP on one of the

electrophilic carbonyl carbons of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium

intermediate and a tert-butoxide anion. The lactam nitrogen of 2-pyrrolidinone, while a relatively
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weak nucleophile, then attacks the activated carbonyl of the intermediate. The subsequent

collapse of the tetrahedral intermediate and proton transfer steps yield the final product and

regenerate the DMAP catalyst. The tert-butoxide byproduct typically decomposes to

isobutylene and carbon dioxide.

Diagram 2: Synthetic Workflow for N-Boc-2-pyrrolidinone
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Caption: A typical laboratory workflow for the synthesis and purification.

Experimental Protocol: Synthesis of Tert-butyl 2-
oxopyrrolidine-1-carboxylate

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a

nitrogen atmosphere, add 2-pyrrolidinone (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.05

eq), and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran

(THF).

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent

and add it dropwise to the stirring solution at room temperature.

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyrrolidinone is

fully consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution, and

brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure.

Purification: The resulting crude product is often of high purity. If necessary, further

purification can be achieved by flash column chromatography on silica gel using a gradient

of ethyl acetate in hexanes.

Analytical Characterization: A Self-Validating
System
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and

purity of the synthesized material. A combination of spectroscopic and chromatographic

methods provides a self-validating system where each technique corroborates the findings of

the others.
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Diagram 3: Integrated Analytical Workflow
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Caption: Multi-technique workflow for structural and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[2] The spectrum provides

detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Peaks (CDCl₃, 400 MHz):

δ ~3.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the

nitrogen (C5-H₂).

δ ~2.5 ppm (t, 2H): Triplet for the two protons adjacent to the lactam carbonyl (C3-H₂).

δ ~2.0 ppm (p, 2H): Pentet for the central methylene protons (C4-H₂).
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δ ~1.5 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the

magnetically equivalent methyl groups of the tert-butyl group.

Expected ¹³C NMR Peaks (CDCl₃, 101 MHz):

δ ~174 ppm: Lactam carbonyl carbon (C=O).

δ ~151 ppm: Carbamate carbonyl carbon (O-C=O).

δ ~82 ppm: Quaternary carbon of the tert-butyl group.

δ ~48 ppm: Methylene carbon attached to nitrogen (C5).

δ ~32 ppm: Methylene carbon attached to the lactam carbonyl (C3).

δ ~28 ppm: Methyl carbons of the tert-butyl group.

δ ~18 ppm: Central methylene carbon (C4).

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by

detecting their characteristic vibrational frequencies.[3]

IR Protocol: Acquire a spectrum of the neat liquid sample using an ATR-FTIR spectrometer.

Expected IR Absorption Bands:

~1750 cm⁻¹ (strong): Carbonyl (C=O) stretch of the five-membered lactam. This is

typically at a higher frequency than a standard ketone.

~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch of the tert-butoxycarbonyl group. The

presence of two distinct, strong carbonyl peaks is a key diagnostic feature.

~2980-2870 cm⁻¹ (medium): C-H stretching vibrations from the alkyl portions of the

molecule.

~1370 cm⁻¹ and ~1390 cm⁻¹ (medium): Characteristic bending vibrations for the gem-

dimethyl groups of the t-butyl moiety.
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~1250-1150 cm⁻¹ (strong): C-O stretching of the carbamate group.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural

information through fragmentation analysis.

MS Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze

using Electrospray Ionization (ESI) in positive ion mode.

Expected Mass Spectrum:

m/z = 186.11: [M+H]⁺, the protonated molecular ion (Calculated for C₉H₁₆NO₃⁺).

m/z = 208.09: [M+Na]⁺, the sodium adduct, which is very common in ESI-MS.

m/z = 130.08: A significant fragment corresponding to the loss of isobutylene [M+H -

C₄H₈]⁺.

m/z = 86.06: A fragment corresponding to the protonated 2-pyrrolidinone ring after loss of

the entire Boc group.

High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of organic compounds.

HPLC Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic

acid or formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detector at 210 nm.

Analysis: The purity is calculated by integrating the area of the product peak and

expressing it as a percentage of the total area of all observed peaks. A pure sample

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(>98%) should exhibit a single major peak.

Conclusion
Tert-butyl 2-oxopyrrolidine-1-carboxylate is a cornerstone building block for synthetic and

medicinal chemistry. Its value lies not only in its structure but also in the reliability of its

synthesis and the clarity of its analytical characterization. The multi-faceted analytical approach

detailed herein, combining NMR, IR, MS, and HPLC, forms a robust, self-validating system.

This ensures that researchers and drug developers can proceed with confidence, knowing that

the material they are using is of confirmed identity, structure, and high purity, thereby

safeguarding the integrity of their complex synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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